![molecular formula C15H13FO4 B1298511 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-32-2](/img/structure/B1298511.png)

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Overview

Description

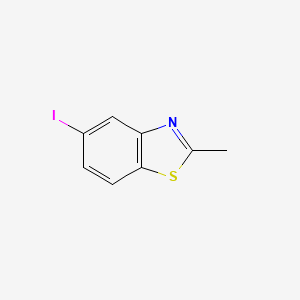

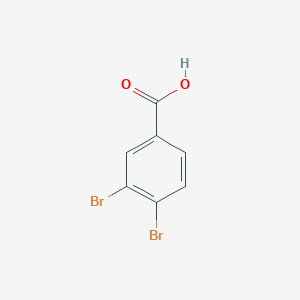

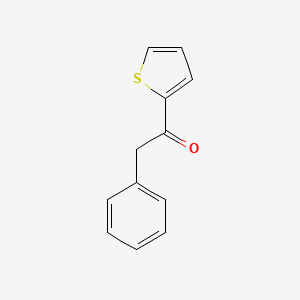

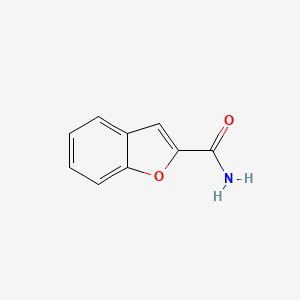

The compound 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a chemical entity that appears to be related to the field of organic chemistry, particularly involving benzyl esters and their derivatives. While the provided papers do not directly discuss this compound, they offer insights into similar chemical structures and reactions that can be used to infer properties and synthetic methods that may be applicable to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds involves the use of benzyl alcohol derivatives as protecting groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been used as a new protecting group, and its esters can be hydrolyzed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . This suggests that a similar approach could potentially be used for the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid, where a 4-fluorobenzyl alcohol derivative could serve as the protecting group for the carboxylic acid function.

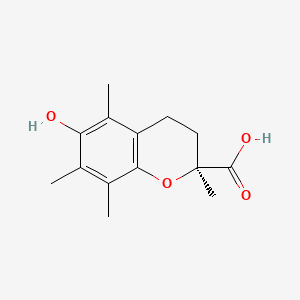

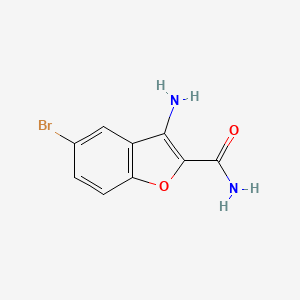

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid has been determined using spectroscopic methods and X-ray crystallography . These techniques provide detailed information about the composition and arrangement of atoms within a molecule. The presence of fluorine, methoxy, and benzyl groups is known to influence the molecular geometry and intermolecular interactions, which can be analyzed through these methods.

Chemical Reactions Analysis

The chemical reactivity of benzyl esters and their derivatives is influenced by the presence of substituents on the benzene ring. For example, the introduction of a methoxy group can affect the electron density and thus the reactivity of the compound . Additionally, the presence of a fluorine atom can alter the chemical behavior due to its electronegativity and ability to participate in hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl ester derivatives are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and, consequently, the melting point, solubility, and stability of the compound . The presence of a fluorine atom can enhance the acidity of adjacent hydrogen atoms, affecting the compound's reactivity and interactions with other molecules .

Scientific Research Applications

Summary of the Application

The study involves the design and synthesis of new barbituric acid derivatives based on (benzyloxy)benzaldehydes. These compounds were evaluated as potential DNA-binding agents, with the aim of understanding the mechanism of action and designing specific DNA binders .

Methods of Application or Experimental Procedures

The study involved the synthesis of novel barbituric acid derivatives and the evaluation of their interactions with DNA. Molecular docking studies were conducted to understand how these compounds interact with DNA, specifically via the minor groove binding .

Results or Outcomes

The results revealed that among the synthesized products, compounds 4j and 4m had the best interactions with the ctDNA via the minor groove binding. These results were confirmed by quantum mechanics calculations and UV–Visible titration data .

2. 4-(4 -Fluorobenzyloxy)phenylboronic acid

Summary of the Application

4-(4 -Fluorobenzyloxy)phenylboronic acid is a boronic acid derivative used as a reagent in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

This compound is typically used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis for the creation of carbon-carbon bonds .

3. 3-(3’-Fluorobenzyloxy)phenylboronic acid

Summary of the Application

3-(3’-Fluorobenzyloxy)phenylboronic acid is a boronic acid derivative used as a reagent in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

This compound is typically used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis for the creation of carbon-carbon bonds .

properties

IUPAC Name |

4-[(4-fluorophenyl)methoxy]-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJAJGCDFZQVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231937 | |

| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid | |

CAS RN |

113457-32-2 | |

| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113457-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)

![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1298448.png)

![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)